

# Application Notes and Protocols for the Synthesis of DACN(Tos2,6-OH)

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## Compound of Interest

Compound Name: DACN(Tos2)

Cat. No.: B2971893

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Disclaimer: The following application notes and protocols describe a proposed synthetic route for DACN(Tos2,6-OH) (N,N'-ditosyl-2,6-dihydroxy-azacyclononane). Extensive literature searches did not yield a specific, published procedure for the synthesis of this compound. Therefore, the presented methodologies are based on established principles of organic synthesis for analogous structures, including the formation of medium-ring heterocycles and standard tosylation reactions. The reaction conditions and yields provided are hypothetical and should be considered as starting points for experimental optimization.

## Introduction

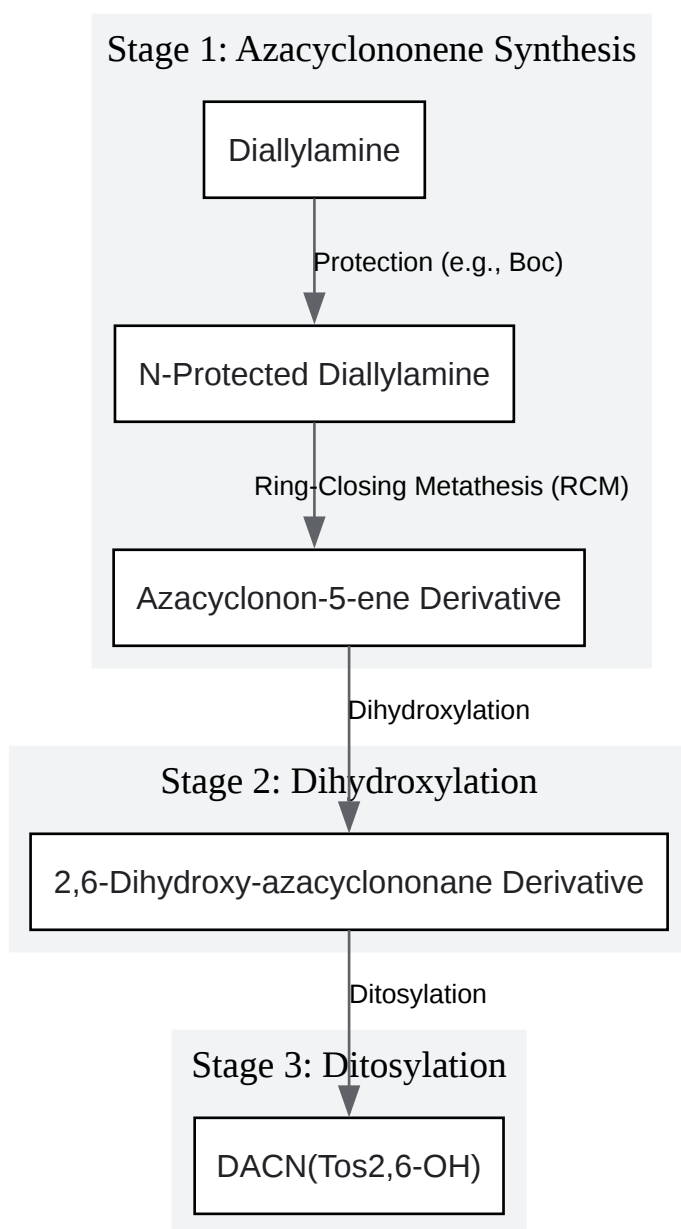
DACN(Tos2,6-OH) is a functionalized azacyclononane derivative with potential applications in medicinal chemistry and materials science. The presence of two tosyl groups and two hydroxyl moieties suggests its utility as a versatile building block or a ligand for metal complexes. The tosyl groups can serve as protecting groups for the amine nitrogens or as activating groups for further functionalization. The hydroxyl groups offer sites for derivatization or can influence the molecule's solubility and binding properties. This document outlines a plausible multi-step synthetic strategy for obtaining DACN(Tos2,6-OH).

## Proposed Synthetic Pathway

A logical approach to the synthesis of DACN(Tos2,6-OH) involves a three-stage process:

- **Synthesis of a Cyclic Olefin Precursor:** Construction of the nine-membered azacyclononane ring containing a carbon-carbon double bond. A ring-closing metathesis (RCM) of a protected diallylamine derivative is a modern and effective method for the formation of such medium-sized rings.
- **Dihydroxylation:** Conversion of the carbon-carbon double bond in the cyclic olefin to a diol. This can be achieved through various established methods, such as dihydroxylation using osmium tetroxide or potassium permanganate.
- **Ditosylation:** Introduction of the two tosyl groups onto the secondary amine nitrogen and the two newly formed hydroxyl groups. This is a standard procedure typically carried out using tosyl chloride in the presence of a base.

A schematic of this proposed synthetic pathway is illustrated below.



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Figure 1. Proposed synthetic workflow for DACN(Tos2,6-OH).

## Experimental Protocols

The following are detailed, hypothetical protocols for each stage of the proposed synthesis.

## Stage 1: Synthesis of N-tert-butoxycarbonyl-azacyclonon-5-ene

This stage focuses on the construction of the nine-membered ring via Ring-Closing Metathesis.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
Diallylamine	>98%	Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc <sub>2</sub> O)	>97%	Sigma-Aldrich
Grubbs' Catalyst (2nd Gen.)	>97%	Sigma-Aldrich
Dichloromethane (DCM), dry	Anhydrous	Acros Organics
Triethylamine (TEA)	>99%	Fisher Scientific
Diethyl ether	ACS Grade	VWR Chemicals
Saturated aq. NaHCO <sub>3</sub> solution	-	Prepared in-house
Brine	-	Prepared in-house
Anhydrous Magnesium Sulfate	-	Fisher Scientific

Protocol:

### Part A: Protection of Diallylamine

- To a stirred solution of diallylamine (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq.) in DCM.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.

- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous  $\text{NaHCO}_3$  solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-diallylamine, which can be used in the next step without further purification.

#### Part B: Ring-Closing Metathesis

- Dissolve the crude N-Boc-diallylamine from the previous step in dry, degassed DCM to a concentration of 0.01 M.
- Add Grubbs' Catalyst (2nd Generation, 2-5 mol%).
- Reflux the mixture under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc-azacyclonon-5-ene.

Table 1: Generalized Reaction Conditions for Stage 1

Parameter	Condition	Notes
Protection		
Solvent	Dichloromethane (DCM)	Anhydrous conditions are recommended.
Base	Triethylamine (TEA)	Other non-nucleophilic bases can be used.
Temperature	0 °C to Room Temperature	Initial cooling helps to control the exotherm.
Reaction Time	12 hours	Monitor by TLC for completion.
RCM		
Catalyst	Grubbs' Catalyst (2nd Generation)	Other metathesis catalysts can be screened.
Catalyst Loading	2-5 mol%	Higher loading may be necessary for sluggish reactions.
Solvent	Dichloromethane (DCM), degassed	Degassing is crucial to prevent catalyst decomposition.
Concentration	0.01 M	High dilution favors intramolecular cyclization over polymerization.
Temperature	Reflux (approx. 40 °C)	
Reaction Time	4-12 hours	Monitor by TLC.
Estimated Yield	60-80% (over two steps)	Yields for RCM of medium rings can be variable.

## Stage 2: Synthesis of N-Boc-2,6-dihydroxy-azacyclononane

This stage involves the dihydroxylation of the double bond.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
N-Boc-azacyclonon-5-ene	-	Synthesized in Stage 1
Osmium Tetroxide (OsO <sub>4</sub> ), 4% in water	-	Sigma-Aldrich
N-Methylmorpholine N-oxide (NMO)	>97%	Acros Organics
Acetone/Water mixture (e.g., 10:1)	ACS Grade	VWR Chemicals
Sodium Sulfite	ACS Grade	Fisher Scientific
Ethyl Acetate	ACS Grade	VWR Chemicals
Anhydrous Sodium Sulfate	-	Fisher Scientific

Protocol:

- Dissolve N-Boc-azacyclonon-5-ene (1.0 eq.) in a mixture of acetone and water (e.g., 10:1 v/v).
- Add N-methylmorpholine N-oxide (NMO, 1.5 eq.).
- To this stirring solution, add a catalytic amount of osmium tetroxide solution (4% in water, 1-2 mol%).
- Stir the reaction at room temperature for 12-24 hours. The solution will likely turn dark brown/black.
- Monitor the reaction by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

- Extract the mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield N-Boc-2,6-dihydroxy-azacyclononane.

Table 2: Generalized Reaction Conditions for Stage 2

Parameter	Condition	Notes
Dihydroxylation Reagent	OsO <sub>4</sub> (cat.), NMO (stoich.)	Caution: OsO <sub>4</sub> is highly toxic and volatile. Handle with extreme care in a fume hood. Alternative methods like using cold, dilute KMnO <sub>4</sub> can be explored but may lead to lower yields.
Solvent	Acetone/Water	The presence of water is necessary for the reaction.
Temperature	Room Temperature	
Reaction Time	12-24 hours	Monitor by TLC.
Estimated Yield	70-90%	Dihydroxylation reactions are generally high-yielding.

### Stage 3: Synthesis of DACN(Tos2,6-OH)

This final stage involves the removal of the Boc protecting group and the ditosylation of the amine and hydroxyl groups.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Purity/Grade	Supplier (Example)
N-Boc-2,6-dihydroxy-azacyclononane	-	Synthesized in Stage 2
Trifluoroacetic Acid (TFA)	>99%	Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)	>98%	Acros Organics
Pyridine, dry	Anhydrous	Fisher Scientific
Dichloromethane (DCM), dry	Anhydrous	VWR Chemicals
1 M Hydrochloric Acid (HCl)	-	Prepared in-house
Saturated aq. NaHCO <sub>3</sub> solution	-	Prepared in-house
Brine	-	Prepared in-house
Anhydrous Sodium Sulfate	-	Fisher Scientific

#### Protocol:

##### Part A: Deprotection

- Dissolve N-Boc-2,6-dihydroxy-azacyclononane in DCM.
- Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.
- Monitor the deprotection by TLC.
- Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product is the TFA salt of 2,6-dihydroxy-azacyclononane and is often used directly in the next step.

##### Part B: Ditosylation

- Dissolve the crude 2,6-dihydroxy-azacyclononane TFA salt in a generous amount of dry pyridine at 0 °C. Pyridine will act as both the solvent and the base.

- Slowly add p-toluenesulfonyl chloride (TsCl, at least 3.3 eq.) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
- Extract the product with DCM (3x).
- Combine the organic layers and wash with saturated aqueous NaHCO<sub>3</sub> solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford DACN(Tos2,6-OH).

Table 3: Generalized Reaction Conditions for Stage 3

Parameter	Condition	Notes
Deprotection		
Reagent	Trifluoroacetic Acid (TFA)	Other acidic conditions (e.g., HCl in dioxane) can also be used.
Solvent	Dichloromethane (DCM)	
Temperature	Room Temperature	
Reaction Time	1-2 hours	Monitor by TLC.
Ditosylation		
Tosylating Agent	p-Toluenesulfonyl chloride (TsCl)	An excess is used to ensure complete tosylation of all three sites.
Base/Solvent	Pyridine	Dry pyridine is essential. Other bases like DMAP (catalytic) with TEA in DCM could be explored.
Temperature	0 °C to Room Temperature	Initial cooling helps to control the exothermic reaction.
Reaction Time	24-48 hours	The reaction can be slow; monitor for completion.
Estimated Yield	50-70% (over two steps)	Yields can be affected by steric hindrance and purification challenges.

## Data Presentation Summary

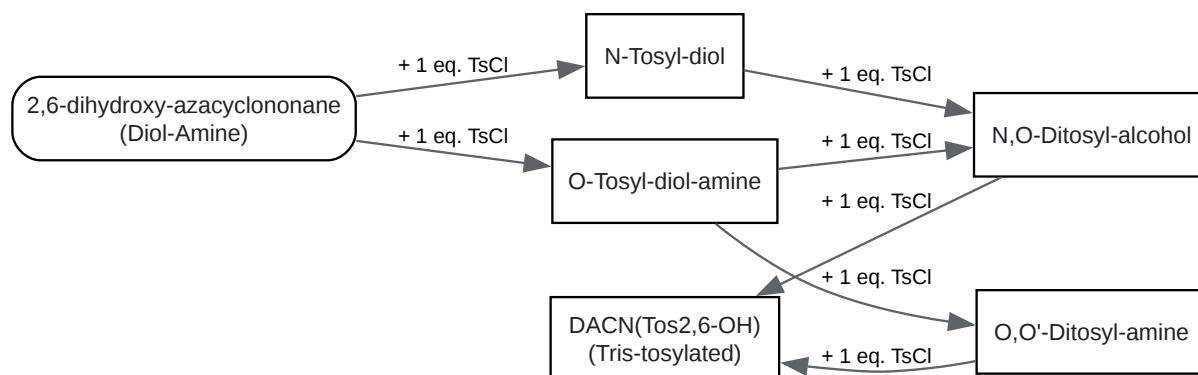
The following table summarizes the proposed reaction conditions for the synthesis of DACN(Tos2,6-OH). It is important to reiterate that these are generalized conditions and would require experimental optimization for optimal yield.

Table 4: Summary of Proposed Reaction Conditions and Estimated Yields

Step	Key Reagents	Solvent(s)	Temp. (°C)	Time (h)	Estimated Yield (%)
1A. Boc Protection	Diallylamine, Boc <sub>2</sub> O, TEA	DCM	0 to RT	12	>95 (crude)
1B. Ring-Closing Metathesis	N-Boc-diallylamine, Grubbs' Cat. (2nd Gen)	DCM	40 (reflux)	4-12	60-80
2. Dihydroxylation	N-Boc-azacyclonon-5-ene, OsO <sub>4</sub> (cat.), NMO	Acetone/Water	RT	12-24	70-90
3A. Boc Deprotection	N-Boc-diol, TFA	DCM	RT	1-2	>95 (crude)
3B. Ditosylation	Diol-amine, TsCl, Pyridine	Pyridine	0 to RT	24-48	50-70
Overall Estimated Yield	-	-	-	-	18-40%

## Logical Relationships in the Ditosylation Step

The final ditosylation step involves the reaction of three nucleophilic sites (one secondary amine and two hydroxyl groups) with an electrophile (tosyl chloride). The reactivity of these sites can differ, potentially leading to a mixture of partially tosylated products.



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Figure 2. Potential tosylation pathways and intermediates.

To drive the reaction to the desired fully tosylated product, DACN(Tos2,6-OH), a sufficient excess of tosyl chloride and a prolonged reaction time are recommended. The progress of the reaction should be carefully monitored by a suitable analytical technique, such as TLC or LC-MS, to ensure the disappearance of the starting material and intermediate products.

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